molecular formula C6H6F2N2O B2657062 5-Acetyl-3-(difluoromethyl)-1H-pyrazole CAS No. 2104659-23-4

5-Acetyl-3-(difluoromethyl)-1H-pyrazole

Cat. No.: B2657062
CAS No.: 2104659-23-4
M. Wt: 160.124
InChI Key: QEJUCYLOXZMIQD-UHFFFAOYSA-N
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Description

5-Acetyl-3-(difluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in chemical research, particularly as a versatile synthetic intermediate. Its structure, featuring a pyrazole core substituted with a difluoromethyl group and an acetyl moiety, is commonly explored in the development of novel active molecules . Compounds within this class are frequently investigated for their potential applications in agrochemistry and pharmaceuticals . Researchers value this compound for its utility in synthesizing more complex molecules, such as fungicides. The difluoromethyl group is a key functional feature in many commercial succinate dehydrogenase inhibitor (SDHI) fungicides . The acetyl group at the 5-position provides a reactive site for further chemical modifications, enabling the construction of diverse compound libraries for activity screening . From a safety and regulatory perspective, similar pyrazole derivatives are often classified as not hazardous according to GHS standards, though comprehensive toxicity data may be limited . As with all research chemicals, safe handling practices are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(difluoromethyl)-1H-pyrazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-3(11)4-2-5(6(7)8)10-9-4/h2,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUCYLOXZMIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Transformations of the Acetyl Group:the Carbonyl Moiety of the Acetyl Group is a Prime Site for Derivatization.

Condensation Reactions: Reaction with hydrazine (B178648) derivatives can yield corresponding hydrazones, which can be further cyclized to form fused bicyclic systems like pyrazolo[3,4-c]pyrazoles. mdpi.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can extend the side chain at the C5 position, introducing new functional groups and opportunities for further cyclization. mdpi.com

Functionalization of the Pyrazole Ring:

N-Alkylation/N-Arylation: The acidic N-H proton of the pyrazole (B372694) ring can be readily substituted. Reaction with alkyl halides or arylboronic acids allows for the introduction of a vast array of substituents at the N1 position, significantly altering the molecule's steric and electronic properties. researchgate.net

C4-Position Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Reactions such as Vilsmeier-Haack formylation can introduce a carbaldehyde group, while halogenation can introduce a bromine or chlorine atom. arkat-usa.orgmdpi.comnih.gov These newly installed functional groups can then serve as handles for subsequent transformations, such as cross-coupling reactions, to attach aryl or alkyl fragments.

Construction of Fused Heterocyclic Systems:the Acetyl Group is a Key Precursor for Building Fused Ring Systems. Analogous to Strategies Used with 5 Aminopyrazoles, the Acetyl Group Can Be Chemically Modified and then Cyclized with Appropriate Reagents.scirp.orgfor Example, It Can Be Converted into a 1,3 Dicarbonyl Like System or an Enaminone, Which Can then React with Binucleophiles to Construct Fused Pyrazolo 1,5 a Pyrimidines or Other Complex Heterocyclic Cores.scirp.orgmdpi.com

Reaction SiteTransformation StrategyReagentsResulting StructureReference
Acetyl GroupHydrazone FormationHydrazine (B178648) HydrateC₅-(C(CH₃)=N-NH₂) Pyrazole (B372694) mdpi.com
Acetyl GroupKnoevenagel CondensationMalononitrile, BaseC₅-(C(CH₃)=C(CN)₂) Pyrazole mdpi.com
Pyrazole N1-HN-AlkylationAlkyl Halide, BaseN1-Alkyl Pyrazole researchgate.net
Pyrazole C4-HVilsmeier-Haack FormylationPOCl₃, DMFC₄-CHO Pyrazole mdpi.comnih.gov
Pyrazole C4-HHalogenationNBS or NCSC₄-Br/Cl Pyrazole arkat-usa.org
Overall ScaffoldFused Ring SynthesisMulti-step conversion and cyclization with binucleophilesPyrazolo[1,5-a]pyrimidine Analogues scirp.orgmdpi.com

This table summarizes key strategies for expanding the molecular complexity of 5-acetyl-3-(difluoromethyl)-1H-pyrazole by targeting its various reactive sites.

Chemical Transformations and Derivatization Strategies

Functionalization of the Pyrazole (B372694) Core

The pyrazole ring in 5-Acetyl-3-(difluoromethyl)-1H-pyrazole is amenable to various functionalization reactions, including substitutions and the construction of fused ring systems. These modifications are crucial for altering the electronic properties and steric profile of the molecule.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring possesses a distinct electronic character that influences its reactivity towards electrophiles and nucleophiles. Due to its aromatic nature, the pyrazole core can undergo electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich carbon atom. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Conversely, the electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, making them more susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. researchgate.net The reactivity of the pyrazole core can be further modulated by the substituents at the N1, C3, and C5 positions.

Annulation and Fused Pyrazole Systems

The pyrazole core of this compound can serve as a scaffold for the construction of fused heterocyclic systems. researchgate.netnih.gov Annulation reactions, which involve the formation of a new ring fused to the existing pyrazole ring, lead to the synthesis of diverse polycyclic aromatic compounds. researchgate.netmdpi.com These fused systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, often exhibit unique chemical and physical properties. researchgate.netnih.gov

The synthesis of these fused systems typically involves the reaction of a functionalized pyrazole derivative with a bifunctional reagent. For instance, a pyrazole with adjacent functional groups, such as an amino and a cyano group, can undergo cyclocondensation reactions to form a new fused ring. mdpi.com The specific reaction conditions and the nature of the reactants determine the structure of the resulting fused pyrazole system.

Transformations of the Acetyl Moiety

The acetyl group at the C5 position of the pyrazole ring is a key site for derivatization, offering a variety of reaction pathways to introduce new functional groups and extend the molecular framework.

Reduction and Oxidation Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can be readily reduced to a hydroxyl group, forming a secondary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for example, through esterification or etherification reactions.

Conversely, while the acetyl group itself is not readily oxidized, its presence can influence the oxidation of other parts of the molecule. More commonly, the methyl group of the acetyl moiety can be functionalized through oxidation under specific conditions to introduce a carboxylic acid or other oxygen-containing functionalities, although this is a less common transformation.

Condensation and Carbonyl-Centric Reactions

The carbonyl group of the acetyl moiety is a prime site for condensation reactions. It can react with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These reactions are often acid- or base-catalyzed. For instance, condensation with hydroxylamine (B1172632) yields an oxime, while reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazoline ring. nih.gov

Furthermore, the acetyl group can participate in aldol-type condensation reactions with aldehydes or ketones in the presence of a base. This reaction leads to the formation of α,β-unsaturated ketones, which are valuable intermediates for further synthetic transformations. researchgate.net

Derivatization via Enolate Chemistry

The α-protons of the acetyl group are acidic and can be removed by a suitable base to form an enolate. youtube.com This enolate is a powerful nucleophile and can react with various electrophiles. akademisains.gov.my For example, alkylation of the enolate with an alkyl halide introduces an alkyl group at the α-position. Similarly, acylation with an acyl chloride introduces a second carbonyl group, leading to the formation of a β-diketone.

This enolate chemistry provides a versatile strategy for carbon-carbon bond formation and the introduction of a wide range of functional groups adjacent to the carbonyl moiety, significantly expanding the structural diversity of derivatives that can be synthesized from this compound. akademisains.gov.my

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often incorporated for its metabolic stability and ability to act as a hydrogen-bond donor, is not chemically inert. rsc.orgnih.gov Its unique electronic properties allow for specific chemical transformations that can be exploited to introduce further molecular diversity.

A significant advancement in the chemistry of the difluoromethyl group is its use as a masked nucleophile. acs.org The acidic proton of the CF₂H group can be removed by a combination of a Brønsted superbase and a weak Lewis acid, which enables the deprotonation of Ar-CF₂H groups and the capture of the reactive Ar-CF₂⁻ fragments. acs.org This methodology transforms the typically stable difluoromethylarene into a reactive nucleophilic synthon that can engage with a wide variety of electrophiles. acs.org

This approach provides a powerful route to construct novel benzylic Ar-CF₂-R linkages, which are valuable in medicinal chemistry as lipophilic and metabolically resistant replacements for traditional benzylic linkages. acs.org The generated Ar-CF₂⁻ synthons are highly reactive and can be transferred to numerous organic electrophiles at room temperature, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Electrophile ClassExample ElectrophileResulting LinkageReference
ImineN-BenzylideneanilineAr-CF₂-CH(Ph)(NHPh) acs.org
AldehydeBenzaldehydeAr-CF₂-CH(OH)Ph acs.org
DisulfideDiphenyl disulfideAr-CF₂-SPh acs.org
Activated PyridinePyridine-B(C₆F₅)₃Ar-CF₂-(C₅H₄N) acs.org

This table illustrates the conversion of the difluoromethyl group into more complex fluorinated functionalities via the formation of an Ar-CF₂⁻ nucleophile and its subsequent reaction with various electrophiles.

Research on related N-difluoromethylpyrazoles has demonstrated that the CF₂H group remains intact under a variety of harsh synthetic conditions, indicating its robust nature. arkat-usa.org For instance, the pyrazole ring can be successfully brominated with bromine in acetic acid, chlorinated with N-chlorosuccinimide (NCS), or nitrated with fuming nitric acid in sulfuric acid, all while preserving the difluoromethyl substituent. arkat-usa.orgresearchgate.net This stability allows for selective modification of other parts of the molecule without affecting the difluoromethyl group.

The C-H bond within the difluoromethyl group is polarized, making the group a competent hydrogen bond donor. rsc.orgnih.gov This property is significant as it allows the CF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially enhancing binding affinity to biological targets. rsc.orgnih.govresearchgate.net

Synthesis of Advanced Pyrazole Analogues via this compound as Intermediate

This compound is an exemplary heterocyclic building block, providing a pre-functionalized scaffold for the construction of more complex molecular architectures. arkat-usa.orgresearchgate.netscirp.org

The utility of this compound as a precursor lies in its bifunctional nature. It combines the stable, electronically distinct difluoromethyl-pyrazole core with a reactive acetyl group. This combination allows chemists to perform sequential or one-pot reactions to build elaborate structures. mdpi.comresearchgate.net The pyrazole core itself is a privileged scaffold in medicinal chemistry, and the difluoromethyl group imparts desirable pharmacokinetic properties. nih.govnih.gov The acetyl group at the C5 position serves as a versatile chemical handle for introducing a wide range of substituents and for constructing fused ring systems. researchgate.net This makes the compound an ideal starting point for creating libraries of novel pyrazole derivatives for screening in drug discovery and materials science. arkat-usa.orgbeilstein-journals.org

Expanding the molecular complexity from the this compound scaffold can be achieved through targeted reactions at its three primary reactive zones: the acetyl group, the pyrazole ring nitrogens, and the C4 position of the pyrazole ring. mdpi.com

Theoretical and Computational Investigations

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analyses are pivotal in elucidating the electronic characteristics of pyrazole (B372694) derivatives. These methods provide insights into molecular stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Stability

The stability of the molecule is influenced by its substituent groups. The difluoromethyl group at the 3-position is a strong electron-withdrawing group, which can impact the electron density distribution across the pyrazole ring. The acetyl group at the 5-position is also electron-withdrawing. These electronic effects are crucial in determining the molecule's thermodynamic stability. DFT calculations can quantify this stability by computing the total electronic energy and the heat of formation.

Table 1: Predicted Geometrical Parameters from DFT Calculations *

Parameter Predicted Value
C3-CF2H Bond Length Data not available
C5-C=O Bond Length Data not available
Pyrazole Ring Planarity Likely planar
Total Dipole Moment Data not available

Specific calculated data for 5-Acetyl-3-(difluoromethyl)-1H-pyrazole is not available in published literature. Values are general predictions based on related structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the presence of two electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity profile. The distribution of HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Predicted FMO Properties *

Property Predicted Value Significance
HOMO Energy Data not available Relates to ionization potential and nucleophilicity.
LUMO Energy Data not available Relates to electron affinity and electrophilicity.
HOMO-LUMO Gap Data not available Indicates chemical reactivity and kinetic stability.

Specific calculated data for this compound is not available in published literature.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule over time.

Preferred Conformations of Substituents

The acetyl and difluoromethyl groups attached to the pyrazole ring have specific preferred orientations to minimize steric hindrance and optimize electronic interactions. The acetyl group's carbonyl moiety may lie in the plane of the pyrazole ring to maximize conjugation, or it may be twisted out of the plane. Similarly, the C-H bond of the difluoromethyl group will have a preferred orientation relative to the ring. Computational methods can determine the most stable conformations by calculating the potential energy surface as a function of the relevant dihedral angles.

Rotational Barriers and Intramolecular Interactions

The rotation of the acetyl and difluoromethyl groups is not entirely free; it is hindered by energy barriers. Calculating these rotational barriers provides information about the flexibility of the molecule. These barriers arise from steric clashes and changes in electronic delocalization during rotation. Intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can also influence the conformational preferences and the height of the rotational barriers.

Reaction Mechanism Modeling and Energy Profiles

Computational modeling is essential for understanding the step-by-step process of chemical reactions involving pyrazoles. The synthesis of this compound, likely involves the cyclocondensation of a β-diketone precursor with hydrazine (B178648). Theoretical modeling of this reaction would involve identifying the transition states and intermediates along the reaction pathway. By calculating the energy of each species, an energy profile can be constructed, which helps in understanding the reaction kinetics and determining the rate-limiting step. These models can also predict the regioselectivity of the reaction, explaining why the acetyl and difluoromethyl groups are located at the C5 and C3 positions, respectively.

Spectroscopic Property Prediction

Computational quantum mechanics can accurately predict various spectroscopic properties of molecules, serving as a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT. rsc.orgresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation to obtain the absolute isotropic shielding values for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). iu.edu.sa

Calculations can also predict spin-spin coupling constants (J-couplings). researchgate.net This is particularly valuable for fluorinated compounds, where complex coupling patterns between protons and fluorine (ⁿJHF) are common. nih.gov Predicting these coupling constants can help in assigning complex multiplet signals in the experimental spectrum. For the difluoromethyl (-CHF₂) group, the two-bond geminal coupling (²JHF) is a characteristic feature that can be calculated with high accuracy. rsc.org

Table 1: Predicted NMR Properties for this compound (Illustrative)
Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted Coupling Constants (Hz)
Pyrazole C-H6.5 - 7.0105 - 115³JHH (to NH) ≈ 2-3
-CHF₂ (H)6.8 - 7.5 (triplet)-²JHF ≈ 50-55
-CHF₂ (C)-110 - 120 (triplet)¹JCF ≈ 235-245
-C(O)CH₃ (H)2.4 - 2.7--
-C(O)CH₃ (C)-25 - 30-
C=O-185 - 195-
Pyrazole C-Acetyl-140 - 150-
Pyrazole C-CHF₂-148 - 158 (triplet)²JCF ≈ 30-40
Pyrazole N-H12.0 - 14.0--

Note: These are illustrative values based on typical ranges for similar pyrazole derivatives. Actual calculated values depend on the specific level of theory and solvent model used.

Computational methods can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. researchgate.net After the molecule's geometry is optimized to a minimum on the potential energy surface, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies. derpharmachemica.com

For a vibrational mode to be IR active, it must cause a change in the molecule's dipole moment. arxiv.org For a mode to be Raman active, it must cause a change in the molecule's polarizability. arxiv.org The computational output provides the frequencies of these vibrations and their intensities (for IR) or activities (for Raman), allowing for the generation of a theoretical spectrum. nih.gov

These predicted spectra are invaluable for assigning the peaks in experimental IR and Raman data. For this compound, key predicted vibrations would include the N-H stretch, the C=O stretch of the acetyl group, C-F stretching modes, and various C-H and pyrazole ring vibrations. derpharmachemica.comscirp.org Calculated frequencies are often systematically higher than experimental ones (due to the harmonic approximation), so they are typically scaled by an empirical factor to improve agreement with experiment.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H stretch3100 - 3300Medium-Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (acetyl)2900 - 3000Weak
C=O stretch (acetyl)1680 - 1710Strong
Pyrazole ring stretches1400 - 1600Medium-Strong
C-F stretches (CHF₂)1050 - 1150Strong
C-H bend (CHF₂)1300 - 1400Medium

Note: These are illustrative values based on typical ranges for similar functional groups. Actual calculated frequencies depend on the specific level of theory.

In Silico Design of Novel Pyrazole Structures

Computational techniques are pivotal in modern drug discovery and materials science for designing new molecules with desired properties, a process known as in silico design. nih.govnih.gov The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, and computational methods can be used to explore derivatives of this compound for potential biological activity. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govresearchgate.net Starting with a parent structure like this compound, a virtual library can be generated by computationally adding a wide variety of different substituents at various positions (e.g., on the pyrazole nitrogen).

This virtual library, which can contain thousands or even millions of compounds, is then screened in silico. chemmethod.com In structure-based virtual screening, the compounds are computationally "docked" into the three-dimensional structure of a biological target, such as a protein's active site. acs.org Docking algorithms predict the preferred binding orientation and affinity of each molecule to the target. malariaworld.org The molecules are then ranked based on their docking scores, and the top-scoring compounds are selected for synthesis and experimental testing. This process allows for the efficient exploration of the vast chemical space around the initial pyrazole scaffold, significantly accelerating the discovery of new lead compounds. nih.govchemmethod.com

Computational Strategies for Scaffold Modification

The modification of the this compound scaffold is a key strategy in medicinal chemistry to optimize drug-like properties, enhance biological activity, and explore new chemical space. Computational chemistry offers a powerful toolkit to guide these modifications in a rational, cost-effective, and time-efficient manner. eurasianjournals.com These strategies can be broadly categorized into several approaches that leverage molecular modeling, quantum mechanical calculations, and molecular dynamics simulations to predict the consequences of structural changes. eurasianjournals.com

One of the primary computational strategies is scaffold hopping , which aims to identify isosteric or bioisosteric replacements for the core pyrazole structure that maintain or improve biological activity while altering the physicochemical properties. dtic.mil This technique is particularly useful for generating novel intellectual property and overcoming liabilities associated with the original scaffold. dtic.mil In silico profiling of virtual libraries of alternative scaffolds is a common approach. dundee.ac.uk For a compound like this compound, this would involve replacing the pyrazole ring with other five- or six-membered heterocyclic systems. The viability of these new scaffolds is assessed computationally by evaluating their predicted binding affinity to a target, solubility, and other pharmacokinetic parameters. dundee.ac.uk

Molecular docking is a fundamental tool used to predict the binding mode and affinity of modified compounds within the active site of a biological target. rdd.edu.iqnih.gov By analyzing the interactions of the parent compound, researchers can identify key pharmacophoric features. Subsequent modifications to the 5-acetyl or 3-(difluoromethyl) groups, or substitutions on the pyrazole ring, can be modeled to assess their impact on these interactions. For instance, introducing hydrogen bond donors or acceptors, or altering the lipophilicity of the substituents, can be evaluated virtually before undertaking synthetic efforts. nih.gov The results of docking studies are often scored to rank potential derivatives, prioritizing those with the most favorable predicted binding energies. rdd.edu.iq

Quantum mechanical calculations , particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure of the molecule. eurasianjournals.comgrowingscience.com These calculations can be used to understand the reactivity of different positions on the pyrazole ring, guiding the design of synthetic routes for modification. Furthermore, DFT can be employed to calculate molecular properties such as electrostatic potential surfaces, which are crucial for understanding and predicting molecular interactions with a target protein. eurasianjournals.com

The integration of these computational strategies allows for a multi-faceted approach to the rational design of new derivatives based on the this compound scaffold. The process often begins with the generation of a virtual library of modified compounds, followed by filtering based on physicochemical properties and drug-likeness rules. Promising candidates are then subjected to molecular docking, and the best-ranked compounds may be further analyzed using more computationally intensive methods like MD simulations and quantum mechanical calculations before being prioritized for synthesis and biological evaluation. nih.gov

To illustrate how these strategies are applied, consider a hypothetical scenario where the goal is to improve the binding affinity of this compound to a target protein. A computational workflow might involve the steps and generate data as shown in the tables below.

Table 1: In Silico Scaffold Hopping Evaluation

Original ScaffoldProposed New ScaffoldPredicted Binding Affinity (kcal/mol)Predicted Aqueous Solubility (LogS)Key Interactions Maintained
1H-pyrazole1,2,3-Triazole-8.2-3.5Hydrogen bond with Ser24, Pi-stacking with Tyr45
1H-pyrazoleIsoxazole-7.5-3.1Hydrogen bond with Ser24
1H-pyrazoleThiazole-7.1-3.3Pi-stacking with Tyr45
1H-pyrazoleImidazole-8.5-2.9Hydrogen bond with Ser24, Pi-stacking with Tyr45, new salt bridge with Asp112

This table represents hypothetical data for illustrative purposes.

Table 2: Molecular Docking Results of Modified Derivatives

Compound IDModification on Parent ScaffoldDocking Score (kcal/mol)Predicted Hydrogen BondsPredicted Hydrophobic Interactions
Parent This compound-7.8Asn121, Tyr234Val67, Leu89, Ile100
Mod-01 5-(1-hydroxyethyl)-3-(difluoromethyl)-1H-pyrazole-8.5Asn121, Tyr234, Ser122 Val67, Leu89, Ile100
Mod-02 5-acetyl-3-(trifluoromethyl)-1H-pyrazole-8.1Asn121, Tyr234Val67, Leu89, Ile100, Phe235
Mod-03 5-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-7.5Tyr234Val67, Leu89, Ile100
Mod-04 5-acetyl-4-bromo-3-(difluoromethyl)-1H-pyrazole-8.3Asn121, Tyr234Val67, Leu89, Ile100, Trp54

This table represents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement within a molecule. For 5-Acetyl-3-(difluoromethyl)-1H-pyrazole, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction are critical for confirming its chemical identity.

Multi-dimensional NMR Spectroscopy (e.g., 2D-NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides unequivocal evidence of its structure.

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the acetyl methyl protons, and the proton of the difluoromethyl group. A key diagnostic feature is the signal for the CHF₂ proton, which typically appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). Research on similar difluoromethylated pyrazoles shows this coupling constant is typically around 54.0 Hz. rsc.org

¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and electronic environment of the difluoromethyl group. A characteristic signal in the ¹⁹F NMR spectrum would be a doublet, resulting from coupling to the single proton of the CHF₂ group (²JF-H), further confirming the structure. rsc.org For instance, a related compound, 4-(3-(Difluoromethyl)-5-fluoro-4-(p-tolyl)-1H-pyrazol-1-yl)aniline, exhibits a doublet in its ¹⁹F NMR spectrum at -115.33 ppm with a coupling constant of 54.1 Hz. rsc.org

¹³C NMR provides information on the carbon skeleton. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), a characteristic feature for CHF₂ moieties.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming the specific placement of the acetyl and difluoromethyl groups on the pyrazole ring.

Table 1: Expected NMR Spectroscopic Data for this compound based on Analogous Structures

Nucleus Technique Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity & Coupling Constants (J)
¹H 1D NMR 2.5 - 2.8 Singlet (s), 3H (CH₃)
¹H 1D NMR 6.5 - 7.5 Triplet (t), 1H (CHF₂), ²JH-F ≈ 54 Hz
¹H 1D NMR 7.0 - 7.5 Singlet (s), 1H (pyrazole C4-H)
¹H 1D NMR 13.0 - 14.0 Broad singlet (br s), 1H (NH)
¹⁹F 1D NMR -110 to -120 Doublet (d), 2F (CHF₂), ²JF-H ≈ 54 Hz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the parent ion, which in turn allows for the calculation of its elemental formula with high precision. Using techniques like electrospray ionization (ESI), the mass of the protonated molecule [M+H]⁺ of this compound would be measured. This experimental mass is then compared to the calculated theoretical mass to confirm the molecular formula, typically with an accuracy of less than 5 ppm.

Beyond molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. researchgate.net For pyrazole derivatives, common fragmentation pathways include the loss of small neutral molecules like N₂ and HCN from the molecular ion. researchgate.net The presence of the acetyl and difluoromethyl groups would lead to characteristic fragmentation patterns, such as the loss of a ketene (B1206846) (CH₂=C=O) radical from the acetyl group or cleavage of the C-F bonds. researchgate.net This fragmentation data provides corroborating evidence for the proposed structure. researchgate.net

Table 2: HRMS Data Example for a Difluoromethyl Pyrazole Derivative

Ion Calculated m/z Found m/z Formula Reference

This table illustrates the typical data obtained from an HRMS experiment for a related compound, demonstrating the high accuracy that confirms the elemental composition.

Single Crystal X-ray Diffraction for Absolute Configuration

While the target compound itself is achiral, this method is the gold standard for determining the absolute configuration of chiral derivatives. The analysis reveals the spatial arrangement of atoms, allowing for the assignment of stereocenters. The resulting crystal structure data includes unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. as-proceeding.commdpi.com For example, the crystal structure of a related pyrazole derivative, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, was determined, confirming the connectivity and the relative orientation of the substituent groups. bg.ac.rs Such an analysis for this compound would definitively confirm the positions of the acetyl and difluoromethyl groups on the pyrazole ring. researchgate.net

Chromatographic Methods for Separation and Analysis

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. For this compound and its potential derivatives, various chromatographic techniques are applicable.

Chiral Chromatography for Enantiomeric Purity Determination

The parent compound, this compound, is achiral and therefore does not form enantiomers. However, if this compound is used as a building block in the synthesis of more complex, chiral molecules, chiral chromatography becomes an essential tool for separating the resulting enantiomers and determining the enantiomeric purity (or enantiomeric excess) of the product.

The separation of chiral pyrazole derivatives is often achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly effective in resolving enantiomers of pyrazole-containing compounds. nih.govacs.orgresearchgate.net The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) is optimized to achieve baseline separation of the enantiomers. nih.govacs.orgresearchgate.net The development of such methods is critical in pharmaceutical research where the biological activity of enantiomers can differ significantly. nih.gov

Table 3: Examples of Chiral Stationary Phases for Pyrazole Derivative Separation

Stationary Phase Type Example Column Name Typical Application Reference
Polysaccharide (Cellulose) Lux cellulose-2 HPLC separation of racemic 4,5-dihydro-1H-pyrazole derivatives nih.govacs.orgresearchgate.net
Polysaccharide (Amylose) Lux amylose-2 HPLC separation of racemic 4,5-dihydro-1H-pyrazole derivatives nih.govacs.orgresearchgate.net

Preparative Chromatography for Scale-Up Studies

Following initial synthesis and characterization, larger quantities of this compound may be required for further investigation. Preparative chromatography is the method of choice for purifying compounds on a larger scale, from milligrams to kilograms.

The process typically begins with the development of an analytical-scale separation method, usually using HPLC, which is then scaled up to a preparative system with a larger column diameter and higher flow rates. The goal is to maximize throughput while maintaining sufficient resolution to isolate the target compound from impurities. chromatographyonline.com For pyrazole derivatives, purification is commonly achieved using silica (B1680970) gel column chromatography with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane. rsc.orggoogle.comorientjchem.org The developed analytical HPLC methods can often be adapted to preparative HPLC for higher purity requirements, which is crucial for obtaining material of a specific grade for advanced studies. acs.orgresearchgate.net

Hyphenated Techniques for Reaction Monitoring and Mixture Analysis

In the synthesis and characterization of novel compounds such as this compound, hyphenated analytical techniques are indispensable. These methods are developed from the coupling of a separation technique (like gas chromatography or liquid chromatography) with an on-line spectroscopic detection technology (such as mass spectrometry or nuclear magnetic resonance spectroscopy). nih.gov This combination leverages the strengths of both techniques, providing a powerful tool for the qualitative and quantitative analysis of complex mixtures, such as those encountered during synthetic chemical reactions. nih.govresearchgate.net The ability to separate components of a mixture and obtain detailed structural information for each component in a single run is crucial for reaction monitoring, impurity profiling, and ensuring the purity of the final product.

The application of hyphenated techniques allows researchers to gain a deep understanding of reaction kinetics, mechanisms, and the formation of byproducts. For heterocyclic compounds like pyrazole derivatives, which can be synthesized through various multi-step pathways, real-time or near-real-time analysis of the reaction mixture provides invaluable data for optimizing reaction conditions, improving yields, and minimizing impurities. nih.govnih.govmdpi.com

GC-MS and LC-MS in Synthetic Reaction Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used hyphenated techniques for monitoring the progress of organic syntheses, including the formation of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. In a typical synthesis of a pyrazole derivative, GC-MS can be used to monitor the consumption of starting materials and the formation of the desired product over time. By taking aliquots from the reaction mixture at various intervals, a kinetic profile of the reaction can be constructed. The mass spectrometer provides mass-to-charge ratio (m/z) data for the separated components, which aids in their identification by confirming their molecular weight and providing characteristic fragmentation patterns. nih.gov

For instance, in a hypothetical synthesis of this compound, GC-MS analysis would track the key components.

Table 1: Hypothetical GC-MS Data for Monitoring Synthesis of this compound The data below is illustrative and represents typical results obtained during reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are non-volatile or thermally labile, LC-MS is the preferred method. The synthesis of pyrazoles can involve intermediates or reagents that are not suitable for GC analysis. LC-MS couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for confirming the molecular weight of the target compound and any high-molecular-weight intermediates or byproducts. Tandem mass spectrometry (LC-MS-MS) can provide further structural details through collision-induced dissociation of molecular ions, which is invaluable for structure elucidation. nih.gov

Table 2: Hypothetical LC-MS Analysis of a Crude Reaction Mixture This table illustrates the type of data generated by LC-MS for purity assessment and byproduct identification.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl at C5, difluoromethyl at C3). ¹⁹F NMR confirms CF₂ group presence and electronic environment .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism) and molecular geometry. Software like SHELXL refines bond lengths/angles (e.g., C=O at ~1.28 Å for keto form) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

How does the difluoromethyl substituent influence the electronic properties and reactivity of pyrazole derivatives?

Advanced Research Question
The CF₂ group:

  • Electron-Withdrawing Effect : Reduces electron density at C3, altering reactivity in electrophilic substitutions. This is confirmed via Hammett constants (σₚ values) or computational studies (DFT) .
  • Hydrogen Bonding : Fluorine atoms participate in weak intermolecular interactions (e.g., C–F⋯H–N), influencing crystal packing .
  • Metabolic Stability : Enhances resistance to oxidative degradation compared to non-fluorinated analogs, critical in drug design .

What methodological approaches resolve tautomeric forms in pyrazole derivatives like this compound?

Advanced Research Question

  • X-ray Diffraction : Directly observes tautomeric states. For example, keto forms exhibit shorter C=O bonds (~1.28 Å vs. enol C–O at ~1.34 Å) .
  • Dynamic NMR : Monitors tautomerization in solution. Low-temperature NMR (e.g., 200 K) slows exchange rates, splitting signals for keto/enol forms .
  • Computational Modeling : DFT calculations predict thermodynamic stability of tautomers (e.g., keto form is often more stable by ~5–10 kcal/mol) .

How can researchers address contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Question

  • Structural Validation : Confirm compound purity (>95% via HPLC) and tautomeric state (via X-ray/NMR) to rule out impurities or isomer interference .
  • Assay Conditions : Standardize protocols (e.g., pH, solvent) to minimize variability. For example, DMSO concentration in cell-based assays affects solubility and activity .
  • Substituent Positioning : Compare activities of positional isomers (e.g., 3-CF₂ vs. 5-CF₂ derivatives) to identify structure-activity relationships .

How to design crystallization experiments to study polymorphic forms of this compound?

Advanced Research Question

  • Solvent Screening : Use polar (e.g., EtOH) and nonpolar (e.g., hexane) solvents to induce different crystal forms .
  • Temperature Gradients : Slow cooling (0.5°C/min) promotes larger, higher-quality crystals for diffraction studies .
  • Software Tools : OLEX2 integrates structure solution, refinement, and analysis, enabling comparison of polymorphic packing motifs .

What safety protocols are critical when handling fluorinated pyrazole derivatives during synthesis?

Q. Methodological Guidance

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., POCl₃) .
  • Waste Disposal : Neutralize acidic/byproduct streams (e.g., HF) with CaCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.